3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile
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Overview
Description
3-(8-(Methoxymethyl)-6-azaspiro[34]octan-6-yl)-3-oxopropanenitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-(Methoxymethyl)-6-azaspiro[34]octan-6-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases or acids, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the stringent requirements of industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity. Solvents like dichloromethane, methanol, and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile stands out due to its specific functional groups and spirocyclic core. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H18N2O2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-5,7-9H2,1H3 |
InChI Key |
RWGPUEZSSVXJLW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CC#N |
Origin of Product |
United States |
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